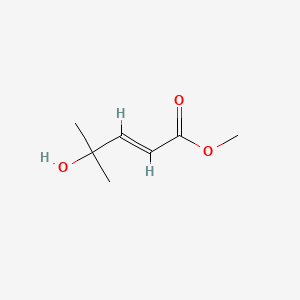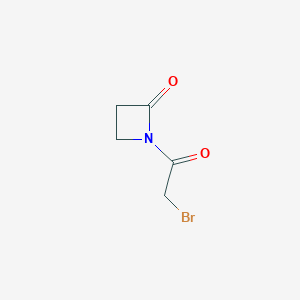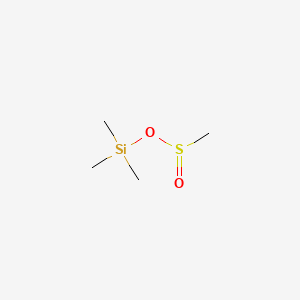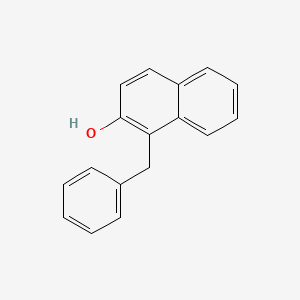![molecular formula C14H16N2O2S B13957371 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline CAS No. 61524-13-8](/img/structure/B13957371.png)
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline is an organic compound with the molecular formula C14H16N2O2S. It is also known by its systematic name, Benzenamine, 4,4’-[sulfonylbis(methylene)]bis-. This compound is characterized by the presence of two amino groups attached to benzene rings, which are connected by a sulfonylmethyl bridge .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline typically involves the reaction of 4-aminobenzyl chloride with sodium sulfite under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a sulfonylmethyl group. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to maintain uniformity. After the reaction is complete, the product is purified through crystallization or distillation to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonyl compounds .
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. This interaction is facilitated by the presence of amino groups, which form hydrogen bonds with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the production of dyes and rubber antioxidants.
4-Methylsulfonylaniline: A compound with similar structural features, used in the synthesis of pharmaceuticals.
Uniqueness
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline is unique due to its dual amino groups and sulfonylmethyl bridge, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
61524-13-8 |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methylsulfonylmethyl]aniline |
InChI |
InChI=1S/C14H16N2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
InChI-Schlüssel |
BNFMAYAXRNXTJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC2=CC=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)



